molecular formula C9H8O4 B1296325 Methyl benzo[d][1,3]dioxole-4-carboxylate CAS No. 33842-16-9

Methyl benzo[d][1,3]dioxole-4-carboxylate

Cat. No. B1296325
CAS RN: 33842-16-9
M. Wt: 180.16 g/mol
InChI Key: KRPFJCUXHWEVMS-UHFFFAOYSA-N
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Description

Methyl benzo[d][1,3]dioxole-4-carboxylate is a white crystalline powder . It is used as an intermediate for the synthesis of diphenyl ether .


Synthesis Analysis

The synthesis of Methyl benzo[d][1,3]dioxole-4-carboxylate involves several steps . It starts with the esterification of gallic acid with methanol in the presence of sulfuric acid to produce 3,4,5-trihydroxybenzoic acid methyl ester. This compound is then methylated with dimethyl sulfate to yield 3-methoxy-4,5-dihydroxybenzoic acid methyl ester. This intermediate undergoes condensation with diiodomethane under alkaline conditions to form 5-methoxy-3,4-dioxolylmethylenebenzoic acid methyl ester, which is finally brominated to produce the desired product .


Molecular Structure Analysis

The molecular formula of Methyl benzo[d][1,3]dioxole-4-carboxylate is C9H8O4 . Its InChI code is 1S/C9H8O4/c1-11-9(10)6-3-2-4-7-8(6)13-5-12-7/h2-4H,5H2,1H3 .


Chemical Reactions Analysis

Methyl benzo[d][1,3]dioxole-4-carboxylate can be used in the synthesis of dioxole functionalized metal–organic frameworks (MOFs) . It can also be used in the synthesis of benzodioxole compounds, which have been evaluated for their cytotoxic activity against various cancer cell lines .


Physical And Chemical Properties Analysis

Methyl benzo[d][1,3]dioxole-4-carboxylate is a solid at room temperature . It has a molecular weight of 180.16 g/mol .

Scientific Research Applications

Antitumor Activities

Research has shown that derivatives of Methyl benzo[d][1,3]dioxole-4-carboxylate, when fused with bioactive heterocyclic skeletons like 1,4-thiazepines, exhibit significant antitumor properties. A study by Wu et al. (2017) synthesized novel benzo[d][1,3]dioxoles-fused 1,4-thiazepines, which demonstrated remarkable antiproliferative activities against human cancer cell lines, outperforming the standard drug 5-Fluorouracil in certain assays. This suggests the compound's potential as a scaffold for developing new antitumor agents (Wu, L., Yang, X., Peng, Q., & Sun, G., 2017).

Imaging Applications

Gao et al. (2018) explored the synthesis of carbon-11-labeled CK1 inhibitors, starting from Methyl benzo[d][1,3]dioxole-4-carboxylate derivatives, for potential use as PET radiotracers in Alzheimer's disease imaging. This work illustrates the compound's utility in creating diagnostic tools for neurodegenerative diseases (Gao, M., Wang, M., & Zheng, Q., 2018).

Drug Discovery Building Blocks

Durcik et al. (2020) reported the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives from Methyl benzo[d][1,3]dioxole-4-carboxylate, providing new building blocks for drug discovery. This study highlights the chemical's role in generating versatile intermediates for pharmacological research (Durcik, M., Toplak, Ž., Zidar, N., et al., 2020).

Heavy Metal Detection

Rahman et al. (2020) developed a method for detecting carcinogenic lead using derivatives of Methyl benzo[d][1,3]dioxole-4-carboxylate. This application underscores the compound's potential in environmental monitoring and public health (Rahman, M. M., Hussain, M. M., Arshad, M., & Asiri, A., 2020).

Synthetic Methodologies

Giri et al. (2007) demonstrated the utility of Methyl benzo[d][1,3]dioxole-4-carboxylate in the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds, showing its importance in developing new synthetic methodologies for complex molecules (Giri, R., Maugel, N., Li, J., et al., 2007).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

methyl 1,3-benzodioxole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-11-9(10)6-3-2-4-7-8(6)13-5-12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPFJCUXHWEVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301805
Record name methyl benzo[d][1,3]dioxole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl benzo[d][1,3]dioxole-4-carboxylate

CAS RN

33842-16-9
Record name Methyl 1,3-benzodioxole-4-carboxylate
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Record name NSC 146459
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Record name 33842-16-9
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Record name methyl benzo[d][1,3]dioxole-4-carboxylate
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